![molecular formula C21H27NO5S B2459103 2-(4-(isopropylsulfonyl)phenyl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acetamide CAS No. 1798038-66-0](/img/structure/B2459103.png)
2-(4-(isopropylsulfonyl)phenyl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acetamide
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Overview
Description
This compound is an organic molecule with several functional groups, including a sulfonyl group, an acetamide group, and methoxy groups. These functional groups could potentially give the compound various chemical properties, such as reactivity or solubility .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the sulfonyl group might be introduced via a sulfonation reaction, and the acetamide group might be introduced via an acylation reaction .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a complex arrangement of rings and chains. The presence of the sulfonyl, acetamide, and methoxy groups suggests that the compound may have interesting electronic and steric properties .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For example, the sulfonyl group might make the compound susceptible to nucleophilic attack, while the acetamide group might participate in condensation or hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, it might have a certain solubility profile based on its polar and nonpolar regions, and its melting and boiling points would be influenced by the strength of its intermolecular forces .Scientific Research Applications
Synthesis and Structural Analysis
- A study detailed the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, emphasizing the structural elucidation through spectroscopic techniques and molecular docking analysis targeting the VEGFr receptor. This compound's crystal structure, synthesized from ethyl 2-(2-isopropylphenoxy) acetic acid and 2-diaminobenzene, exhibits intermolecular hydrogen bonding, contributing to its potential anticancer properties (Sharma et al., 2018).
Enzyme Inhibition and Potential Therapeutic Applications
Another study presented the Leuckart synthesis of novel acetamide derivatives, including N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide and N-(1-(4-methoxyphenyl)ethyl)-2-phenoxyacetamide, for their potential cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. The study highlighted the presence of bromo, tert-butyl, and nitro groups at position 4 of the phenoxy nucleus as significant for the compounds' activities (Rani et al., 2016).
Research on the synthesis of N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide explored its inhibition potential against bovine carbonic anhydrase and acetylcholinesterase enzymes. This study provides insights into the compounds' binding modes and structure-activity relationships, demonstrating their potential as enzyme inhibitors (Virk et al., 2018).
Comparative Metabolic Studies
- A comparative study on the metabolism of chloroacetamide herbicides in human and rat liver microsomes highlighted the metabolic pathways and potential toxicological implications of such compounds. This research could be relevant for understanding the biotransformation and safety profiles of related acetamide derivatives (Coleman et al., 2000).
Mechanism of Action
Safety and Hazards
Future Directions
Future research on this compound could involve exploring its synthesis, properties, and potential applications. This could involve experimental studies to determine its physical and chemical properties, computational studies to predict its behavior, and perhaps even biological studies to explore potential bioactivity .
properties
IUPAC Name |
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO5S/c1-15(2)28(24,25)19-10-8-16(9-11-19)12-21(23)22-14-20(27-4)17-6-5-7-18(13-17)26-3/h5-11,13,15,20H,12,14H2,1-4H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKUGBDLRDSKVPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCC(C2=CC(=CC=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(isopropylsulfonyl)phenyl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acetamide |
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